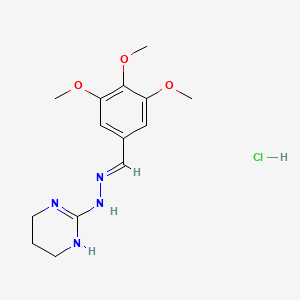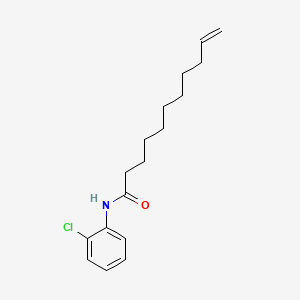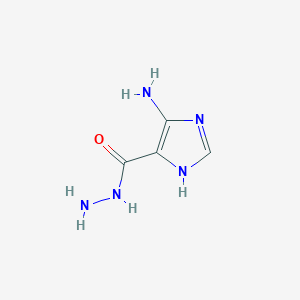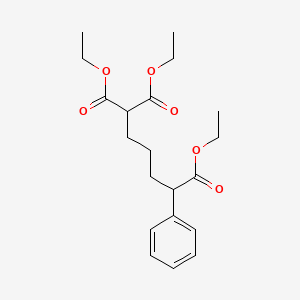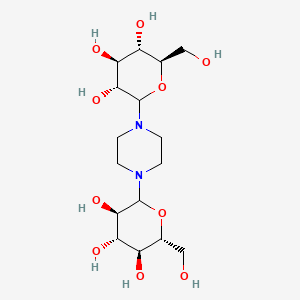
1,4-Di(D-glucosyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(D-glucosyl)piperazine: is a compound with the molecular formula C16H30N2O10 It consists of a piperazine ring substituted with two D-glucosyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Di(D-glucosyl)piperazine can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired compound . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 1,4-Di(D-glucosyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The glucosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosylated piperazine derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: 1,4-Di(D-glucosyl)piperazine is used as a building block in the synthesis of more complex molecules. Its glucosyl groups provide sites for further functionalization, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study carbohydrate-protein interactions. Its glucosyl groups mimic natural carbohydrates, allowing researchers to investigate binding affinities and specificities.
Medicine: Its piperazine core is a common motif in pharmaceuticals, and the glucosyl groups can enhance solubility and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,4-Di(D-glucosyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the glucosyl groups can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1,4-Di(D-glucopyranosyl)piperazine: Similar in structure but with different stereochemistry.
1,4-Di(D-galactosyl)piperazine: Contains galactosyl groups instead of glucosyl groups.
1,4-Di(D-mannosyl)piperazine: Contains mannosyl groups instead of glucosyl groups.
Uniqueness: 1,4-Di(D-glucosyl)piperazine is unique due to its specific glucosyl substitution pattern. This pattern influences its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
73771-25-2 |
|---|---|
Molecular Formula |
C16H30N2O10 |
Molecular Weight |
410.42 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperazin-1-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H30N2O10/c19-5-7-9(21)11(23)13(25)15(27-7)17-1-2-18(4-3-17)16-14(26)12(24)10(22)8(6-20)28-16/h7-16,19-26H,1-6H2/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16?/m1/s1 |
InChI Key |
AAHLQODCOIMLFS-CNMPHPJXSA-N |
Isomeric SMILES |
C1CN(CCN1C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1CN(CCN1C2C(C(C(C(O2)CO)O)O)O)C3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


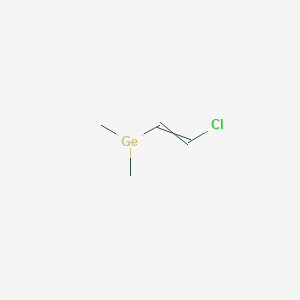
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
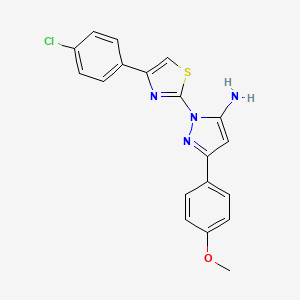


![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)

